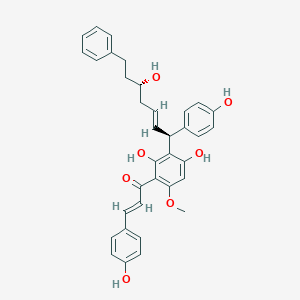

Calyxin H

Description

Calyxin H has been reported in Alpinia hainanensis, Alpinia blepharocalyx, and Alpinia roxburghii with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34O7/c1-42-32-22-31(40)33(35(41)34(32)30(39)21-13-24-11-17-27(37)18-12-24)29(25-14-19-28(38)20-15-25)9-5-8-26(36)16-10-23-6-3-2-4-7-23/h2-7,9,11-15,17-22,26,29,36-38,40-41H,8,10,16H2,1H3/b9-5+,21-13+/t26-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHJUBYCOAJPQW-ZMWVNLCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Calyxin H: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calyxin H, a natural compound with potential therapeutic applications. It covers the molecule's core properties, putative mechanisms of action, and detailed experimental protocols relevant to its study.

Core Molecular Data

Calyxin H is a chalcone derivative isolated from the seeds of Alpinia katsumadai. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C35H34O7 | [1][2] |

| Molecular Weight | 566.64 g/mol | [1][2] |

| CAS Number | 202596-22-3 | |

| Natural Source | Seeds of Alpinia katsumadai | [1] |

Putative Biological Activity and Signaling Pathway

Calyxin H has been identified as a potential inducer of the Heat Shock Response (HSR) through the activation of Heat Shock Factor 1 (HSF1). HSF1 is a critical transcription factor that, under cellular stress, upregulates the expression of Heat Shock Proteins (HSPs) which serve as molecular chaperones to maintain protein homeostasis.

The proposed mechanism involves the promotion of HSF1 expression and its subsequent translocation to the nucleus, where it can initiate the transcription of target genes.

HSF1 Activation Pathway

The following diagram illustrates the putative signaling pathway for HSF1 activation, potentially modulated by Calyxin H.

Caption: Putative HSF1 signaling pathway modulated by Calyxin H.

Experimental Protocols

The following sections detail methodologies for the isolation of Calyxin H and the investigation of its biological activity.

Isolation of Calyxin H from Alpinia katsumadai

This protocol is a representative method based on the extraction and purification of similar compounds from Alpinia katsumadai.

1. Plant Material and Extraction:

-

Plant Material: Obtain dried seeds of Alpinia katsumadai and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered seeds in 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

2. Chromatographic Separation:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the target fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification on a preparative HPLC system equipped with a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Collect the peak corresponding to Calyxin H and verify its purity using analytical HPLC.

-

Assay for HSF1 Activation

This protocol describes a method to determine the effect of Calyxin H on the HSF1 pathway in a cell-based assay.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate media.

-

Treat the cells with varying concentrations of Calyxin H for a specified duration. Include a vehicle control.

2. Western Blot Analysis for HSF1 and HSP70 Expression:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against HSF1, phospho-HSF1 (Ser326), and HSP70.

-

Use a loading control, such as β-actin or GAPDH, to normalize the results.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

3. Immunofluorescence for HSF1 Nuclear Translocation:

-

Grow cells on coverslips and treat with Calyxin H.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate with an anti-HSF1 primary antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of HSF1 using a fluorescence microscope.

4. Quantitative Real-Time PCR (qRT-PCR) for HSP Gene Expression:

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for HSP70 and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

The following diagram outlines the experimental workflow for assessing HSF1 activation.

Caption: Experimental workflow for HSF1 activation assays.

References

The Enigmatic Calyxin H: A Technical Guide to Its Natural Origins and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyxin H, a diarylheptanoid of significant interest, is a natural product found within the plant kingdom, notably in the genus Alpinia. This technical guide provides a comprehensive overview of the primary natural sources of Calyxin H and details a composite methodology for its isolation and purification. The document outlines the necessary experimental protocols, presents available quantitative data, and visualizes the key procedural workflows and associated biological signaling pathways, offering a foundational resource for researchers engaged in natural product chemistry and drug discovery.

Natural Sources of Calyxin H

Calyxin H is predominantly isolated from the seeds of plants belonging to the Alpinia genus, a member of the ginger family (Zingiberaceae). The primary documented sources are:

-

Alpinia katsumadai Hayata : The seeds of this plant are a prominent source from which Calyxin H and other related diarylheptanoids have been identified and isolated.[1]

-

Alpinia blepharocalyx K. Schum : This species is also a known producer of a variety of calyxins, including Calyxin H.[2]

These plants are cultivated in various regions of East and Southeast Asia and have a history of use in traditional medicine. The concentration of Calyxin H can vary depending on the geographical location, harvesting time, and post-harvest processing of the plant material.

Isolation and Purification of Calyxin H: A Detailed Protocol

The following protocol is a synthesized methodology based on established procedures for the isolation of diarylheptanoids from Alpinia species.

Plant Material Preparation

-

Procurement and Authentication : Obtain dried seeds of Alpinia katsumadai or Alpinia blepharocalyx from a reputable botanical supplier. It is crucial to have the plant material authenticated by a qualified botanist to ensure the correct species.

-

Grinding : The dried seeds should be ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction : The powdered seeds are subjected to exhaustive extraction with a polar solvent. 95% ethanol is a commonly used and effective solvent for this purpose.

-

Procedure :

-

Macerate the powdered seeds in 95% ethanol at room temperature. A solid-to-liquid ratio of 1:10 (w/v) is recommended.

-

The maceration should be carried out for an extended period, typically 24-48 hours, with occasional agitation to ensure thorough extraction.

-

Repeat the extraction process three times with fresh solvent to maximize the yield of the crude extract.

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

-

Concentration : The combined filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanolic extract.

Fractionation

The crude extract is a complex mixture of compounds. To enrich the fraction containing Calyxin H, a preliminary fractionation step is employed.

-

Solvent Partitioning : The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Calyxin H, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Procedure :

-

Dissolve the crude extract in a minimal amount of methanol and then suspend in distilled water.

-

Perform liquid-liquid extraction sequentially with n-hexane, ethyl acetate, and n-butanol.

-

Collect each solvent fraction and concentrate them to dryness under reduced pressure.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure Calyxin H from the enriched fraction.

-

Silica Gel Column Chromatography (Initial Separation) :

-

Stationary Phase : Silica gel (200-300 mesh).

-

Mobile Phase : A gradient system of n-hexane and ethyl acetate.

-

Procedure :

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel.

-

A silica gel column is packed using a slurry of silica gel in n-hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a stepwise gradient of increasing ethyl acetate concentration in n-hexane (e.g., 100:0, 90:10, 80:20, etc.).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., UV light, vanillin-sulfuric acid).

-

Fractions showing similar TLC profiles are combined.

-

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion) :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol.

-

Procedure :

-

The combined fractions from the silica gel column that are rich in Calyxin H are dissolved in methanol.

-

The sample is loaded onto a pre-swelled and packed Sephadex LH-20 column.

-

Elution is carried out with methanol, and fractions are collected.

-

Fractions are again monitored by TLC to identify those containing the target compound.

-

-

-

Preparative High-Performance Liquid Chromatography (Final Purification) :

-

Stationary Phase : C18 reversed-phase column.

-

Mobile Phase : A gradient of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape).

-

Procedure :

-

The Calyxin H-rich fraction from the Sephadex LH-20 column is dissolved in the mobile phase.

-

The solution is filtered through a 0.45 µm filter before injection.

-

The sample is injected into the preparative HPLC system.

-

A linear gradient of increasing acetonitrile concentration is used for elution.

-

The peak corresponding to Calyxin H is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

-

Quantitative Data

Quantitative data regarding the yield and purity of Calyxin H from its natural sources is not extensively reported in the literature. The following table provides an estimated range based on typical yields for diarylheptanoids from Alpinia species.

| Parameter | Value | Source |

| Starting Material | Dried Seeds | Alpinia katsumadai / Alpinia blepharocalyx |

| Crude Extract Yield | 5 - 15% (of dried plant material) | General estimate |

| Ethyl Acetate Fraction Yield | 1 - 5% (of crude extract) | General estimate |

| Final Yield of Calyxin H | 0.01 - 0.1% (of dried plant material) | General estimate |

| Purity (after prep-HPLC) | > 95% | Target purity |

Note : These values are estimates and can vary significantly based on the specific plant material and the efficiency of the isolation process.

Visualizations

Experimental Workflow for Calyxin H Isolation

Caption: Workflow for the isolation of Calyxin H.

Postulated Anti-Inflammatory Signaling Pathway of Calyxin H

Note: This pathway is inferred from studies on the structurally related compound, Calycosin, and requires experimental validation for Calyxin H.

Caption: Postulated PI3K/AKT/NF-κB inhibitory pathway.

Postulated Antiproliferative Signaling Pathway of Calyxin H

Note: This pathway is inferred from studies on the structurally related compound, Calycosin, and requires experimental validation for Calyxin H.

Caption: Postulated CXCL10 signaling inhibition.

Conclusion

Calyxin H represents a promising natural product with potential therapeutic applications. Its reliable sourcing from Alpinia katsumadai and Alpinia blepharocalyx, coupled with a systematic isolation and purification strategy, is fundamental for advancing its research. The methodologies and conceptual pathways presented in this guide offer a robust framework for scientists to further explore the chemical and biological properties of this intriguing diarylheptanoid. Further investigation is warranted to establish a more precise quantitative analysis of Calyxin H in its natural sources and to definitively elucidate its mechanisms of action.

References

Putative Biosynthesis Pathway of Calyxin H in Alpinia blepharocalyx: A Technical Guide

Abstract

Calyxin H, a prominent diarylheptanoid isolated from the seeds and rhizomes of Alpinia blepharocalyx, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antiproliferative activities. While the complete biosynthetic pathway of Calyxin H has not been fully elucidated in A. blepharocalyx, this technical guide outlines a putative pathway based on established knowledge of diarylheptanoid biosynthesis in plants. This document provides a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from related studies, detailed experimental protocols for isolation and characterization, and visual diagrams of the biosynthetic pathway and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction to Calyxin H and Alpinia blepharocalyx

Alpinia blepharocalyx, a perennial herb belonging to the Zingiberaceae family, is a rich source of various bioactive secondary metabolites.[1][2][3] Among these, diarylheptanoids are a significant class of compounds, with Calyxin H being a notable example.[1] Diarylheptanoids are characterized by two aromatic rings linked by a seven-carbon chain and are known to exhibit a wide range of biological activities.[4][5] The structural complexity and therapeutic potential of Calyxin H make the elucidation of its biosynthetic pathway a key area of research for metabolic engineering and drug discovery.

Proposed Biosynthesis Pathway of Calyxin H

The biosynthesis of diarylheptanoids is believed to proceed through a combination of the phenylpropanoid and polyketide pathways. The following is a putative pathway for the biosynthesis of Calyxin H in Alpinia blepharocalyx.

2.1. Phenylpropanoid Pathway: Synthesis of the Aromatic Precursor

The pathway commences with the essential amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

2.2. Polyketide Pathway: Carbon Chain Extension

The seven-carbon chain of diarylheptanoids is assembled by a type III polyketide synthase (PKS), likely a chalcone synthase (CHS) or a related enzyme. This PKS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This process involves a series of decarboxylative Claisen condensation reactions to form a polyketide intermediate.

2.3. Reduction, Cyclization, and Tailoring Steps

Following the formation of the polyketide intermediate, a series of reduction, cyclization, and tailoring reactions are proposed to occur to yield the final structure of Calyxin H. These steps are likely catalyzed by reductases, cyclases, and other modifying enzymes such as methyltransferases and hydroxylases. The precise sequence and nature of these enzymatic reactions for Calyxin H are yet to be experimentally confirmed.

Diagram of the Putative Biosynthesis Pathway of Calyxin H

Caption: Putative biosynthesis pathway of Calyxin H.

Quantitative Data

Currently, there is a lack of specific quantitative data on the enzymatic activities and gene expression levels directly related to the Calyxin H biosynthetic pathway in Alpinia blepharocalyx. However, data from studies on the isolation and quantification of Calyxin H and related compounds provide valuable information.

| Compound | Plant Part | Yield/Concentration | Reference |

| Calyxin H | Seeds | Not specified | [1] |

| Epicalyxin F | Seeds | ED50 1.71 µM (HT-1080) | [4][6] |

| Calyxin I | Seeds | ED50 0.89 µM (colon 26-L5) | [4][6] |

| Zerumbone | Rhizomes | 35 mg from 8.8 g fraction | [1][2] |

| Desmethoxyyangonin | Rhizomes | 19 mg from 11.8 g fraction | [1][2] |

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of diarylheptanoids, including Calyxin H, from Alpinia blepharocalyx. These protocols are based on methods described in the scientific literature.[1][2]

4.1. Extraction

-

Plant Material: Dried and powdered rhizomes of Alpinia blepharocalyx (8.5 kg) are used as the starting material.[1][2]

-

Maceration: The powdered material is subjected to maceration with methanol (3 x 20 L) at room temperature.[1][2]

-

Concentration: The methanol extract is concentrated under reduced pressure using a vacuum evaporator at 40-50°C to obtain a crude methanol extract (820 g).[1][2]

-

Solvent Partitioning: The crude extract is suspended in water and then sequentially partitioned with n-hexane, chloroform, and n-butanol to yield extracts of varying polarities.[1][2]

4.2. Isolation by Column Chromatography

-

Initial Fractionation: The chloroform extract (245 g) is subjected to column chromatography on silica gel (500 g, 150 cm x 10 cm).[1][2]

-

Gradient Elution: The column is eluted with a gradient of n-hexane:acetone (from 100:1 to 0:1, v/v) to collect eight main fractions.[1][2]

-

Further Purification: The resulting fractions are further purified by repeated column chromatography on silica gel using different solvent systems (e.g., n-hexane:acetone, chloroform:methanol, n-hexane:ethyl acetate) to isolate individual compounds.[1][2]

4.3. Characterization

-

Spectroscopic Analysis: The structures of the isolated compounds are elucidated using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

-

-

Comparison with Literature Data: The spectral data of the isolated compounds are compared with those reported in the literature for structural confirmation.[1][2]

Diagram of Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of Calyxin H.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Calyxin H in Alpinia blepharocalyx, along with relevant experimental protocols. While the proposed pathway is based on sound biochemical principles, further research is required for its complete elucidation. Future studies should focus on the identification and characterization of the specific enzymes involved in the pathway, particularly the polyketide synthase and the tailoring enzymes. Transcriptome and genome sequencing of A. blepharocalyx would be invaluable for identifying candidate genes. A thorough understanding of the biosynthesis of Calyxin H will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable diarylheptanoids.

References

- 1. iwnirz.pl [iwnirz.pl]

- 2. researchgate.net [researchgate.net]

- 3. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]

An In-Depth Technical Guide to the Stereochemistry and Isomers of Calyxin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxin H is a naturally occurring diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. As with many complex natural products, the three-dimensional arrangement of its atoms, or stereochemistry, plays a pivotal role in its biological activity. Understanding the stereoisomers of Calyxin H is therefore crucial for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the stereochemistry, isomers, and experimental protocols related to Calyxin H, presenting data in a clear and accessible format for scientific professionals.

Stereochemistry and Isomers of Calyxin H

Calyxin H possesses two chiral centers, at the C-3 and C-7 positions, giving rise to possible stereoisomers. Through detailed spectroscopic analysis and biogenetic considerations, the absolute stereochemistry of Calyxin H has been determined.

Calyxin H is the (3S, 7S)-diastereomer. It has a diastereomeric isomer, Epicalyxin H , which has been identified as the (3S, 7R)-diastereomer. These two isomers, being epimers, differ only in the configuration at the C-7 chiral center. This subtle difference in stereochemistry can lead to significant variations in their biological activities and physical properties.

The logical relationship and separation of Calyxin H and its epimer are illustrated in the workflow diagram below.

Quantitative Data

The physical and spectroscopic data for Calyxin H and its epimer are summarized in the tables below for easy comparison.

| Property | Calyxin H | Epicalyxin H | Reference |

| Molecular Formula | C₃₅H₃₄O₇ | C₃₅H₃₄O₇ | [1] |

| Absolute Stereochemistry | (3S, 7S) | (3S, 7R) | [1] |

| Optical Rotation | [α]D -4.7° (c 0.18, MeOH) | Not Reported | [1] |

Table 1: Physicochemical Properties of Calyxin H and Epicalyxin H.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 33.49 | 2.75 (m), 2.94 (m) |

| 2 | 47.38 | 1.75 (m), 1.95 (m) |

| 3 | 67.89 | 4.02 (m) |

| 4 | 42.11 | 2.78 (dd, 15.5, 3.0), 2.92 (dd, 15.5, 9.0) |

| 5 | 200.12 | - |

| 6 | 129.23 | 6.81 (d, 16.0) |

| 7 | 145.54 | 7.65 (d, 16.0) |

| 1' | 134.52 | - |

| 2', 6' | 128.45 | 7.12 (m) |

| 3', 5' | 128.78 | 7.12 (m) |

| 4' | 126.54 | 7.12 (m) |

| 1'' | 130.21 | - |

| 2'', 6'' | 129.54 | 7.58 (d, 8.5) |

| 3'', 5'' | 115.91 | 6.89 (d, 8.5) |

| 4'' | 160.01 | - |

| 1''' | 113.89 | - |

| 2''' | 162.23 | - |

| 3''' | 108.54 | 5.92 (s) |

| 4''' | 164.87 | - |

| 5''' | 106.98 | 6.21 (d, 2.0) |

| 6''' | 131.23 | 7.78 (d, 8.5) |

| 7''' | 114.54 | 6.45 (dd, 8.5, 2.0) |

| 8''' | 157.98 | - |

| 9''' | 115.87 | 6.85 (d, 8.5) |

| 10''' | 130.87 | 7.35 (d, 8.5) |

| 11''' | 131.54 | - |

| 2'''-OH | - | 13.54 (s) |

| 4'''-OH | - | - |

Table 2: ¹H and ¹³C NMR Spectral Data for Calyxin H (in CDCl₃).[1]

Experimental Protocols

Isolation and Separation of Calyxin H and Epicalyxin H[1]

-

Extraction: The seeds of Alpinia blepharocalyx were extracted with 95% ethanol (EtOH).

-

Partitioning: The resulting EtOH extract was partitioned between hexane and diethyl ether (Et₂O).

-

Chromatography: The ether-soluble fraction was subjected to a series of chromatographic separations to yield a mixture of Calyxin H and Epicalyxin H.

-

Chiral HPLC: The epimeric mixture was then separated using high-performance liquid chromatography (HPLC) on a chiral column (Sumichiral OA-4700) with a mobile phase of hexane-1,2-dichloroethane-EtOH (70:20:8) and UV detection at 254 nm.

Structure Elucidation[1]

The structures of Calyxin H and Epicalyxin H were determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to determine the molecular formula (C₃₅H₃₄O₇).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (including HMBC) experiments were conducted to establish the planar structure and assign proton and carbon signals.

-

Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the purified isomer.

-

Biogenetic Consideration: The absolute stereochemistry was proposed based on the established stereochemistry of co-occurring biogenetically related compounds.

Biological Activity

While extensive biological studies specifically on Calyxin H and its epimer are limited, diarylheptanoids isolated from Alpinia species are known to exhibit a range of biological activities. Several diarylheptanoids from Alpinia blepharocalyx have demonstrated significant antiproliferative activity against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells.[1] Further investigation into the specific biological activities of Calyxin H and Epicalyxin H, and a comparison between the two, would be a valuable area for future research to understand the structure-activity relationship related to the C-7 stereocenter.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by Calyxin H or its isomers. The biological activity of many natural products is often elucidated through further pharmacological studies that investigate their molecular targets and mechanisms of action. Given the antiproliferative activity of related compounds, potential future research could explore the effects of Calyxin H on cell cycle regulation, apoptosis, or other cancer-related signaling pathways.

The diagram below illustrates a generalized logical flow for investigating the potential signaling pathway of a novel bioactive compound like Calyxin H.

Conclusion

Calyxin H is a diarylheptanoid with a defined absolute stereochemistry of (3S, 7S). It co-exists with its C-7 epimer, Epicalyxin H (3S, 7R), in the seeds of Alpinia blepharocalyx. The distinct stereochemistry of these isomers is a critical aspect for their characterization and potential biological activity. This guide has provided a detailed summary of their stereochemistry, methods for their separation and identification, and a compilation of their known quantitative data. While the specific biological activities and modulated signaling pathways of Calyxin H remain to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals in the field of natural product drug discovery and development, paving the way for future investigations into this intriguing molecule.

References

Unveiling the Bioactive Potential of Calyxin H: A Technical Guide

An In-depth Exploration of a Promising Diarylheptanoid for Researchers and Drug Development Professionals

Foreword

The query for "Calyxin H" has highlighted a nuanced area of natural product chemistry. While information directly and exclusively pertaining to Calyxin H is limited, the available research points to it being a member of the diarylheptanoid class of compounds, isolated from plants of the Alpinia genus, notably Alpinia katsumadai and Alpinia blepharocalyx. Often, it is studied in mixtures with its isomers, such as ent-calyxin H and epicalyxin H. This guide, therefore, synthesizes the current understanding of Calyxin H's biological activities within the broader context of its closely related diarylheptanoid analogues found in Alpinia species. The aim is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Overview of Calyxin H and Related Diarylheptanoids

Calyxin H belongs to the diarylheptanoid family, a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. Diarylheptanoids from Alpinia species have garnered significant interest due to their diverse and potent biological activities, including antiproliferative, anti-inflammatory, and cytotoxic effects.

Key Biological Activities

The primary biological activity directly associated with a mixture containing Calyxin H is the induction of heat shock proteins. Furthermore, based on the activities of structurally similar diarylheptanoids from the same genus, it is plausible that Calyxin H also possesses antiproliferative and anti-inflammatory properties.

Induction of Heat Shock Proteins

A study on diarylheptanoids from the seeds of Alpinia katsumadai revealed that a mixture of Calyxin H, ent-calyxin H, and epicalyxin H at a concentration of 1 µM induced the expression of Heat Shock Factor 1 (HSF1) and subsequently Heat Shock Proteins (HSPs), namely HSP27 and HSP70, without exhibiting cellular cytotoxicity.[1] This suggests a potential role in cellular protection and stress response pathways.

Antiproliferative and Cytotoxic Activities

Table 1: Antiproliferative and Cytotoxic Activities of Selected Diarylheptanoids from Alpinia Species

| Compound/Extract | Cell Line(s) | Activity Type | IC50/ED50 (µM) | Reference |

| Epicalyxin F | HT-1080 fibrosarcoma | Antiproliferative | 1.71 | [2] |

| Epicalyxin F | Colon 26-L5 carcinoma | Antiproliferative | 0.89 | [2] |

| Diarylheptanoid (unspecified) | Neuroblastoma SHSY5Y | Cytotoxicity | Dose-dependent inhibition | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of diarylheptanoids from Alpinia is well-documented. These compounds have been shown to inhibit key inflammatory mediators. Although direct data for Calyxin H is sparse, the activities of other diarylheptanoids from the genus provide strong indicative evidence of its potential in this area.

Table 2: Anti-inflammatory Activity of Selected Diarylheptanoids from Alpinia Species

| Compound | Assay | Target/Mediator | IC50 (µM) | Reference |

| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenylhept-4-en-3-one | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) production | 6.25-25 (significant inhibition) | [4][5] |

| Diarylheptanoid (Compound 6) | LPS-activated RAW 264.7 cells | Nitric Oxide (NO) production | 0.6 | [3] |

| Diarylheptanoid (Compound 2) | LPS-activated RAW 264.7 cells | Nitric Oxide (NO) production | 6.8 | [3] |

| Neolignan (Compound 1a) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) production | 3.62 | [6] |

| Neolignan (Compound 1b) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) production | 7.63 | [6] |

| Neolignan (Compound 2a) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) production | 6.51 | [6] |

| Neolignan (Compound 2b) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) production | 5.60 | [6] |

| Diarylheptanoid (Compound 12) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) production | 8.33 | [6] |

Experimental Protocols

Heat Shock Protein Induction Assay

Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media. Cells are treated with the test compound (e.g., a mixture containing Calyxin H) at a specific concentration (e.g., 1 µM) for a designated period. A positive control, such as Celastrol, is typically included.

Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for HSF1, HSP27, and HSP70. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Antiproliferative/Cytotoxicity Assay (MTT Assay)

Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

MTT Staining and Measurement: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The supernatant is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates. The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce NO production.

Griess Assay: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined.

Signaling Pathways

Heat Shock Response Pathway

The induction of HSPs by the Calyxin H-containing mixture suggests the activation of the Heat Shock Response (HSR) pathway. The central regulator of this pathway is HSF1. Under stress conditions, HSF1 is activated, trimerizes, and translocates to the nucleus where it binds to heat shock elements (HSEs) in the promoters of HSP genes, leading to their transcription.

Potential Anti-inflammatory Signaling Pathways

Based on the activities of related diarylheptanoids, Calyxin H may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory mediators like NO, TNF-α, and various interleukins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of Calycosin: A Technical Guide for Researchers

Disclaimer: Initial searches for "Calyxin H" did not yield significant results for a compound with established therapeutic targets. The information presented herein pertains to Calycosin , a structurally similar and well-researched isoflavonoid phytoestrogen, which is presumed to be the compound of interest.

This technical guide provides an in-depth overview of the potential therapeutic targets of Calycosin, focusing on its applications in oncology, inflammation, and neuroprotection. The information is intended for researchers, scientists, and drug development professionals.

Core Therapeutic Areas and Molecular Mechanisms

Calycosin, a bioactive isoflavone primarily isolated from Radix Astragali, has demonstrated significant therapeutic potential across a range of diseases. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that regulate cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress.

Key Therapeutic Areas:

-

Oncology: Calycosin exhibits anti-tumor effects in various cancers, including gastric, osteosarcoma, and colorectal cancer, by inducing apoptosis and inhibiting cell proliferation and migration.

-

Inflammation: It possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways.

-

Neuroprotection: Calycosin shows promise in protecting against neurodegenerative conditions and ischemic brain injury by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.

The following sections provide detailed quantitative data on Calycosin's efficacy, generalized experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Data Presentation: Quantitative Efficacy of Calycosin

The following tables summarize the quantitative data on the therapeutic effects of Calycosin across various experimental models.

Table 1: Anti-proliferative Activity of Calycosin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| AGS | Gastric Cancer | 47.18 | Not Specified | [1] |

| HCT-116 | Colon Cancer | Not Specified (activity shown) | Not Specified | |

| SW480 | Colorectal Cancer | Not Specified (activity shown) | Not Specified | |

| LoVo | Colorectal Cancer | Not Specified (activity shown) | Not Specified | |

| 143B | Osteosarcoma | Not Specified (activity shown) | 48 | [2] |

| MG-63 | Osteosarcoma | Not Specified (activity shown) | 24, 48, 72 | [3] |

| MCF-7 | Breast Cancer | Not Specified (activity shown) | Not Specified | [4] |

Table 2: Anti-inflammatory Effects of Calycosin

| Model | Key Biomarkers | Effect of Calycosin | Concentration/Dose | Reference |

| Sepsis-induced ALI mice | IL-1β, IL-18 | Significantly reduced | 25 and 50 mg/kg | |

| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β, IL-6, IL-8, IL-25, IL-33 mRNA | Significantly inhibited | Not Specified | [5] |

| Lipopolysaccharide (LPS)-induced RAW 264.7 cells | NO, PGE2, TNF-α, IL-1β, IL-6 | Significantly attenuated | 30 nM to 5 µM | [6] |

| Chronic Prostatitis Rat Model | p-p38, p-p65 | Reversed expression | 10, 20, and 30 mg/kg | [7] |

Table 3: Neuroprotective Effects of Calycosin

| Model | Key Outcomes | Effect of Calycosin | Concentration/Dose | Reference |

| MCAO Rat Model | Neurological deficit, infarct volume | Significantly ameliorated | 7.5, 15, 30 mg/kg | [8] |

| MCAO Rat Model | p62, NBR1, Bcl-2 expression | Dramatically upregulated | Not Specified | [9] |

| MCAO Rat Model | TNF-α level | Downregulated | Not Specified | [9] |

| Parkinson's Disease Mouse Model | Behavioral dysfunctions, inflammatory responses | Mitigated | Not Specified | [10] |

Experimental Protocols: Methodologies for Studying Calycosin

The following are generalized protocols for key experiments commonly used to investigate the therapeutic effects of Calycosin. These protocols are based on methodologies described in the cited literature and should be optimized for specific experimental conditions.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Generalized Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 12-24 hours.

-

Treat the cells with various concentrations of Calycosin and a vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Generalized Protocol:

-

Culture and treat cells with Calycosin as desired.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression levels.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Generalized Protocol:

-

Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present is captured by the antibody. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin. A substrate is added that produces a colorimetric signal proportional to the amount of cytokine present.

-

Generalized Protocol:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., TNF-α, IL-6, IL-1β) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants or serum samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration based on a standard curve generated from known concentrations of the recombinant cytokine.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Calycosin and a typical experimental workflow for its investigation.

Signaling Pathways

// Nodes Calycosin [label="Calycosin", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_JNK [label="↑ p-p38\n↑ p-JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="↓ p-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="↓ p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="↓ NF-κB (p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkBa [label="↑ IκB-α", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CellCycleArrest [label="G0/G1 Arrest", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="↓ Migration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="↓ p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERb [label="↑ ERβ", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Calycosin -> ROS [color="#5F6368"]; Calycosin -> PI3K_Akt [color="#5F6368"]; Calycosin -> ERb [color="#5F6368"]; ROS -> MAPK [color="#5F6368"]; MAPK -> p38_JNK [color="#5F6368"]; MAPK -> ERK [color="#5F6368"]; MAPK -> STAT3 [color="#5F6368"]; p38_JNK -> Apoptosis [color="#5F6368"]; ERK -> STAT3 [label=" regulates", style=dashed, color="#5F6368"]; STAT3 -> NFkB [label=" regulates", style=dashed, color="#5F6368"]; IkBa -> NFkB [label=" inhibits", style=dashed, color="#5F6368"]; Calycosin -> IkBa [color="#5F6368"]; NFkB -> Apoptosis [label=" regulates", style=dashed, color="#5F6368"]; PI3K_Akt -> pAkt [color="#5F6368"]; pAkt -> Apoptosis [label=" inhibits", style=dashed, color="#5F6368"]; ERb -> PI3K_Akt [label=" inhibits", style=dashed, color="#5F6368"]; Apoptosis -> CellCycleArrest [style=invis]; CellCycleArrest -> Migration [style=invis]; }

Calycosin's anti-cancer signaling pathways.

// Nodes Calycosin [label="Calycosin", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38MAPK [label="p38 MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pp38 [label="↓ p-p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pNFkB [label="↓ p-p65", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="↓ Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt_inhibit [label="↓ p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> TLR4 [color="#5F6368"]; TLR4 -> p38MAPK [color="#5F6368"]; TLR4 -> NFkB [color="#5F6368"]; Calycosin -> p38MAPK [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Calycosin -> NFkB [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Calycosin -> PI3K_Akt [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; p38MAPK -> pp38 [color="#5F6368"]; NFkB -> pNFkB [color="#5F6368"]; pp38 -> Cytokines [color="#5F6368"]; pNFkB -> Cytokines [color="#5F6368"]; PI3K_Akt -> pAkt_inhibit [color="#5F6368"]; pAkt_inhibit -> NFkB [label=" regulates", style=dashed, color="#5F6368"]; }

Calycosin's anti-inflammatory signaling pathways.

// Nodes Calycosin [label="Calycosin", fillcolor="#FBBC05", fontcolor="#202124"]; Ischemia_Reperfusion [label="Ischemia/Reperfusion Injury", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeStress [label="↓ Oxidative Stress\n(↓ ROS, ↓ MDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntioxidantEnzymes [label="↑ Antioxidant Enzymes\n(SOD, GSH-Px)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="↓ Neuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="↓ Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="↑ Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNFa [label="↓ TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NeuronalSurvival [label="Neuronal Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Ischemia_Reperfusion -> OxidativeStress [style=invis]; Ischemia_Reperfusion -> Inflammation [style=invis]; Ischemia_Reperfusion -> Apoptosis [style=invis]; Calycosin -> OxidativeStress [color="#5F6368"]; Calycosin -> AntioxidantEnzymes [color="#5F6368"]; Calycosin -> Inflammation [color="#5F6368"]; Calycosin -> Apoptosis [color="#5F6368"]; Apoptosis -> Bcl2 [color="#5F6368"]; Inflammation -> TNFa [color="#5F6368"]; OxidativeStress -> NeuronalSurvival [color="#5F6368"]; AntioxidantEnzymes -> NeuronalSurvival [color="#5F6368"]; Inflammation -> NeuronalSurvival [color="#5F6368"]; Apoptosis -> NeuronalSurvival [color="#5F6368"]; }

Calycosin's neuroprotective mechanisms.

Experimental Workflow

Typical experimental workflow for Calycosin.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT cell viability assay [bio-protocol.org]

- 3. bowdish.ca [bowdish.ca]

- 4. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine Elisa [bdbiosciences.com]

- 10. Neuroprotective Mechanisms of Calycosin Against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Calyxin H: A Technical Guide on its Discovery, Antiproliferative Activity, and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyxin H, a novel diarylheptanoid, has been identified as a constituent of the seeds of Alpinia blepharocalyx. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of Calyxin H, with a focus on its potential as an antiproliferative agent. Detailed experimental protocols for the assessment of its biological activity are provided, alongside a summary of its quantitative efficacy. Furthermore, this document explores the potential signaling pathways that may be modulated by Calyxin H, offering a foundation for future research and drug development endeavors.

Discovery and History

Calyxin H was first isolated and its structure elucidated in 1998 by Prasain and colleagues from the seeds of Alpinia blepharocalyx, a plant used in traditional Chinese medicine. This discovery was part of a broader investigation into the chemical constituents of Alpinia species, which are known to produce a diverse array of bioactive diarylheptanoids. The elucidation of Calyxin H's structure, along with its stereochemistry, was achieved through spectroscopic analysis.

Subsequent research by Tezuka and collaborators in 2001 systematically evaluated the antiproliferative activity of a wide range of diarylheptanoids isolated from Alpinia blepharocalyx, including Calyxin H, against human and murine cancer cell lines. This study established the potential of this class of compounds as cytotoxic agents.

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of Calyxin H were evaluated against two cancer cell lines: human fibrosarcoma (HT-1080) and murine colon carcinoma (colon 26-L5). The following table summarizes the 50% effective dose (ED50) values, which represent the concentration of Calyxin H required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | ED50 (µM) |

| Calyxin H | HT-1080 (human fibrosarcoma) | 14.8 |

| colon 26-L5 (murine colon carcinoma) | 19.5 |

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the antiproliferative activity of Calyxin H.

Isolation and Structure Elucidation of Calyxin H

The isolation of Calyxin H from the seeds of Alpinia blepharocalyx involves a multi-step extraction and chromatographic process.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of Calyxin H is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Putative Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by Calyxin H have not been definitively elucidated, research on related diarylheptanoids and other natural compounds with antiproliferative properties suggests several potential mechanisms of action. It is hypothesized that Calyxin H may induce apoptosis (programmed cell death) and/or cause cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many natural anticancer compounds exert their effects by triggering apoptotic pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to apoptosis. It is plausible that Calyxin H could activate one or both of these pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic process.

Cell Cycle Arrest

Another potential mechanism of action for Calyxin H is the induction of cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents function by disrupting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. Calyxin H may influence the expression or activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cell division.

Conclusion and Future Directions

Calyxin H, a diarylheptanoid from Alpinia blepharocalyx, has demonstrated moderate antiproliferative activity against human fibrosarcoma and murine colon carcinoma cell lines. The data presented in this guide provide a foundation for further investigation into its potential as a therapeutic agent. Future research should focus on:

-

Elucidating the precise molecular mechanisms of action: This includes identifying the specific signaling pathways modulated by Calyxin H and its direct molecular targets.

-

In vivo efficacy studies: Evaluating the antitumor activity of Calyxin H in animal models is a critical next step to assess its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Calyxin H could lead to the development of more potent and selective anticancer agents.

A deeper understanding of the biological activities of Calyxin H will be instrumental in determining its future role in cancer drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Purification of Calyxin H from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxin H is a diarylheptanoid compound that has garnered interest for its potential therapeutic properties, including its role as a potential heat shock protein (HSP) inducer. This document provides a detailed protocol for the purification of Calyxin H from its natural source, the seeds of Alpinia katsumadai. The provided methodologies are based on established techniques for the isolation of diarylheptanoids from Alpinia species. Additionally, this guide outlines the analytical methods for purity assessment and presents a putative signaling pathway associated with Calyxin H's biological activity.

Data Presentation

The following tables summarize the expected quantitative data from a typical purification process of Calyxin H from a 1 kg starting material of dried Alpinia katsumadai seeds. These values are representative and may vary depending on the quality of the plant material and specific experimental conditions.

Table 1: Summary of Purification Steps and Yields

| Purification Step | Starting Material (g) | Product Mass (g) | Step Yield (%) | Overall Yield (%) |

| Crude Extraction | 1000 | 50 | 5.0 | 5.0 |

| Silica Gel Chromatography | 50 | 5 | 10.0 | 0.5 |

| Preparative HPLC | 5 | 0.25 | 5.0 | 0.025 |

Table 2: Purity Assessment at Each Purification Stage

| Purification Stage | Method | Purity (%) |

| Crude Extract | HPLC-UV | ~5-10 |

| Silica Gel Chromatography Fraction | HPLC-UV | ~60-70 |

| Final Product (after Preparative HPLC) | HPLC-UV, qNMR | >98 |

Experimental Protocols

Extraction of Calyxin H from Alpinia katsumadai Seeds

This protocol describes the initial extraction of Calyxin H from the plant material.

Materials:

-

Dried seeds of Alpinia katsumadai

-

Grinder or mill

-

Methanol (80% in water)

-

Extraction vessel

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Grind the dried seeds of Alpinia katsumadai into a fine powder.

-

Suspend the powdered seeds in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Macerate the mixture at room temperature for 24 hours with continuous stirring. For a more efficient extraction, ultrasound-assisted extraction (UAE) for 30-60 minutes can be employed.

-

Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Dry the crude extract completely under a high vacuum to yield a solid residue.

Purification by Silica Gel Column Chromatography

This step provides a preliminary separation and enrichment of Calyxin H from the crude extract.

Materials:

-

Silica gel (200-300 mesh)

-

Glass chromatography column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available, or by subsequent analysis).

-

Evaporate the solvent from the combined fractions to obtain the enriched Calyxin H fraction.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol describes the final purification of Calyxin H to a high degree of purity.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Fraction collector

Procedure:

-

Dissolve the enriched Calyxin H fraction from the silica gel chromatography step in the mobile phase.

-

Set up the preparative HPLC system with the following suggested parameters:

-

Mobile Phase A: Water (with 0.1% formic acid, optional)

-

Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

-

Gradient: Start with a suitable percentage of B (e.g., 30%) and increase linearly to a higher percentage (e.g., 70%) over 30-40 minutes.

-

Flow Rate: 10-20 mL/min (depending on column dimensions)

-

Detection Wavelength: 280 nm

-

-

Inject the sample onto the column.

-

Monitor the chromatogram and collect the peak corresponding to Calyxin H using a fraction collector.

-

Combine the collected fractions containing the pure compound.

-

Evaporate the solvent (acetonitrile) from the collected fractions under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain pure Calyxin H as a solid.

Purity Assessment

The purity of the final Calyxin H product should be assessed using analytical techniques.

a) High-Performance Liquid Chromatography (HPLC)

-

Column: Analytical C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile (as in the preparative method, but with a lower flow rate, e.g., 1 mL/min).

-

Detection: UV at 280 nm.

-

Analysis: A single, sharp peak should be observed. Purity is calculated based on the peak area percentage.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra should be recorded to confirm the structure of Calyxin H. The chemical shifts and coupling constants should be consistent with the reported data for the compound.

c) Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of Calyxin H (C35H34O7) by determining its accurate mass.

Mandatory Visualizations

Caption: Experimental workflow for the purification of Calyxin H.

Caption: Proposed signaling pathway of Calyxin H-induced heat shock response.

Application Notes and Protocols for Designing Calyxin H Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting cytotoxicity assays for Calyxin H, a compound of interest in cancer research. Due to the limited direct data on Calyxin H, the experimental design and mechanistic investigations outlined here are based on the known cytotoxic activities of its structural analogs, Calyxin Y and Calycosin. These analogs have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as JNK, p38-MAPK, and PI3K/Akt.[1][2][3][4]

The following protocols are intended to serve as a foundational framework to explore whether Calyxin H exerts similar cytotoxic effects and to elucidate its potential mechanisms of action.

Initial Assessment of Cytotoxicity

To begin, it is essential to determine the cytotoxic potential of Calyxin H across different cancer cell lines and to establish a dose-response relationship. This can be achieved using cell viability and cytotoxicity assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Experimental Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of Calyxin H in culture medium. Replace the existing medium with the medium containing different concentrations of Calyxin H. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Calyxin H concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cell membrane disruption and cytotoxicity.[6]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100.

Data Presentation: Initial Cytotoxicity Screening

| Cell Line | Treatment Duration (hours) | Calyxin H IC50 (µM) | Maximum Inhibition (%) |

| Cancer Cell Line A | 24 | ||

| 48 | |||

| 72 | |||

| Cancer Cell Line B | 24 | ||

| 48 | |||

| 72 | |||

| Normal Cell Line | 24 | ||

| 48 | |||

| 72 |

Investigation of Apoptosis Induction

Based on the activity of its analogs, Calyxin H is hypothesized to induce apoptosis. The following assays can confirm and quantify apoptosis.

Caspase Activity Assay

Caspases are key proteases in the apoptotic pathway. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm apoptosis induction.

Experimental Protocol:

-

Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with Calyxin H at concentrations around the IC50 value for various time points.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

-

Caspase Reaction: Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Absorbance/Fluorescence Measurement: Measure the signal (absorbance at 405 nm for colorimetric assays or fluorescence for fluorometric assays) using a plate reader.

-

Data Analysis: Quantify the fold-increase in caspase activity relative to the untreated control.

Data Presentation: Caspase-3/7 Activity

| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | 1.0 |

| Calyxin H (IC50/2) | |

| Calyxin H (IC50) | |

| Calyxin H (2x IC50) | |

| Positive Control (e.g., Staurosporine) |

Elucidation of Molecular Mechanisms

To understand how Calyxin H induces cytotoxicity, it is crucial to investigate the underlying signaling pathways. Based on studies of its analogs, the focus should be on ROS production and the MAPK and PI3K/Akt pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Calyxin Y has been shown to induce ROS production.[3] The following protocol uses a fluorescent probe to detect intracellular ROS.

Experimental Protocol:

-

Cell Seeding and Treatment: Plate cells in a 96-well black plate and treat with Calyxin H for short time periods (e.g., 1, 3, 6 hours).

-

Probe Loading: Add a fluorescent ROS indicator (e.g., DCFH-DA) to the cells and incubate for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

-

Data Analysis: Calculate the fold-increase in ROS production relative to the control.

Western Blot Analysis of Signaling Pathways

Western blotting can be used to analyze the activation or inhibition of key proteins in the MAPK and PI3K/Akt signaling pathways.

Experimental Protocol:

-

Cell Lysis: Treat cells with Calyxin H, then lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins (e.g., phospho-JNK, total-JNK, phospho-p38, total-p38, phospho-Akt, total-Akt, cleaved PARP, and cleaved Caspase-3). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Western Blot Analysis

| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Control) |

| p-JNK/Total JNK | Vehicle Control | 1.0 |

| Calyxin H (IC50) | ||

| p-p38/Total p38 | Vehicle Control | 1.0 |

| Calyxin H (IC50) | ||

| p-Akt/Total Akt | Vehicle Control | 1.0 |

| Calyxin H (IC50) | ||

| Cleaved PARP | Vehicle Control | 1.0 |

| Calyxin H (IC50) | ||

| Cleaved Caspase-3 | Vehicle Control | 1.0 |

| Calyxin H (IC50) |

Visualization of Pathways and Workflows

Signaling Pathways

References

- 1. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calyxin Y induces hydrogen peroxide-dependent autophagy and apoptosis via JNK activation in human non-small cell lung cancer NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calyxin H in Cancer Cell Line Screening

Disclaimer: Publicly available research and screening data specifically for Calyxin H are limited. The following application notes and protocols have been developed based on the activities of structurally related compounds, such as Calyxin Y and Calyculin A, and general methodologies for cell line screening. Researchers should use this information as a guideline and optimize experimental conditions for their specific cell lines and research objectives.

Introduction

Calyxins are a class of naturally occurring compounds that have garnered interest for their potential anticancer activities. While specific data on Calyxin H is not widely available, related compounds have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. These application notes provide a framework for screening Calyxin H against various cancer cell lines to evaluate its cytotoxic and cytostatic potential.

Data Presentation

Due to the limited specific data for Calyxin H, the following table summarizes the cytotoxic effects of a related compound, Calyxin Y, on hepatocellular carcinoma cell lines. This data can serve as a preliminary reference for designing dose-response studies for Calyxin H.

Table 1: Cytotoxicity of Calyxin Y in Human Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| HepG2 | Calyxin Y | 10 | 24 | ~80 |

| 20 | 24 | ~60 | ||

| 30 | 24 | ~40 | ||

| 40 | 24 | ~20 | ||

| HepG2/CDDP (Cisplatin-resistant) | Calyxin Y | 10 | 24 | ~85 |

| 20 | 24 | ~65 | ||

| 30 | 24 | ~45 | ||

| 40 | 24 | ~25 |

Data is extrapolated from graphical representations in the cited literature and should be considered approximate.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of Calyxin H.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of Calyxin H that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Calyxin H (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-